

# Unveiling MYF-01-37: A Covalent Modulator of the Hippo Signaling Pathway

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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

MYF-01-37 is a novel small molecule that has emerged as a significant tool for investigating the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of MYF-01-37. It details its function as a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, thereby disrupting the oncogenic interaction with the transcriptional co-activator Yes-associated protein (YAP). This document furnishes researchers and drug development professionals with detailed experimental protocols and quantitative data to facilitate further investigation and potential therapeutic applications of targeting the YAP-TEAD axis.

## **Chemical Properties and Structure**

**MYF-01-37** is a synthetic compound identified through covalent fragment screening.[1] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	1-(3-methyl-3-((3- (trifluoromethyl)phenyl)amino)p yrrolidin-1-yl)prop-2-en-1-one	[2]
Molecular Formula	C15H17F3N2O	[3]
Molecular Weight	298.30 g/mol	[3]
CAS Number	2416417-65-5	[3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO (up to 250 mg/mL)	[3][4]

### **Mechanism of Action: Covalent Inhibition of TEAD**

**MYF-01-37** functions as a covalent inhibitor of TEAD transcription factors, which are the downstream effectors of the Hippo signaling pathway.[5] The Hippo pathway is a key regulator of tissue growth and its dysregulation is implicated in various cancers.[1][6]

#### The Hippo Signaling Pathway and YAP/TEAD

Under normal conditions (Hippo-ON), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional co-activator YAP. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. In the Hippo-OFF state, often observed in cancer, dephosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][6]

## Covalent Modification of TEAD by MYF-01-37

MYF-01-37 possesses a reactive acrylamide warhead that enables it to form a covalent bond with a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[1][7] Specifically, it targets Cys380 in TEAD2 (and the equivalent Cys359 in TEAD1).[5] This covalent modification sterically hinders the interaction between YAP and TEAD, thereby



preventing the formation of the active transcriptional complex.[8] Consequently, the expression of YAP/TEAD target genes, such as CTGF and CYR61, is downregulated.[1][3]

**MYF-01-37** mechanism of action within the Hippo signaling pathway.

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving MYF-01-37.

## **TEAD Pull-Down Assay to Confirm Target Engagement**

This protocol is designed to demonstrate the direct binding of **MYF-01-37** to TEAD proteins in a cellular context.[5]

Workflow:



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Workflow for the TEAD pull-down experiment.

#### Methodology:

- Cell Treatment: Plate PC9 cells and grow to desired confluency. Treat cells with 10 μM MYF-01-37 or vehicle control (DMSO) for 6 hours.[5]
- Lysate Preparation: Harvest cells and prepare total cell lysates using a suitable pulldown buffer.
- Biotinylated Probe Incubation: Combine 1 mg of total protein from each sample with 1 μM of biotinylated MYF-01-37. Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.[5]
- Streptavidin Resin Pulldown: Add 30 μL of a 50% slurry of streptavidin agarose resin to each sample and rotate for an additional 2 hours at 4°C.[5]



- Washing: Pellet the resin by centrifugation and wash three times with pulldown buffer to remove non-specific binders.[5]
- Elution and Western Blotting: Resuspend the washed resin in 2x gel loading buffer and boil for 10 minutes to release the bound proteins. Resolve the eluates by SDS-PAGE and transfer to a PVDF membrane for Western blotting using an anti-TEAD antibody. A loading control of 25 μg of total protein should be run alongside.[5]

#### **Cell Viability Assay**

This assay measures the impact of MYF-01-37 on the proliferation of cancer cell lines.[1][9]

#### Methodology:

- Cell Seeding: Seed cells (e.g., NCI-H226) in a 384-well plate at a density of 200 cells per well.[1][9]
- Compound Addition: The following day, add MYF-01-37 at various concentrations (e.g., 0.1, 1, 10, 100 μM).[3][4]
- Incubation: Incubate the cells for 5 days.[1][9]
- Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570) according to the manufacturer's instructions.[1][9]

### In Vitro Palmitoylation Assay

This biochemical assay assesses the ability of **MYF-01-37** to inhibit the auto-palmitoylation of TEAD proteins.[1]

#### Methodology:

- Protein-Inhibitor Pre-incubation: Pre-incubate recombinant TEAD2 protein with 2 μM of MYF-01-37 or a control compound at 37°C for 2 hours.[1][9]
- Palmitoylation Reaction: Initiate the palmitoylation reaction by adding an alkyne-tagged palmitoyl-CoA substrate.



• Detection: Following the reaction, use click chemistry to attach a reporter molecule (e.g., biotin) to the alkyne-tagged palmitate. The extent of palmitoylation can then be quantified, typically via a gel-based assay and subsequent blotting with streptavidin-HRP.[1]

**Quantitative Data Summary** 

Assay	Cell Line <i>l</i> Protein	Parameter	Value	Reference
YAP-TEAD Interaction	HEK293T	Concentration for inhibition	10 μM (after 24h)	[3][4]
Target Gene Expression (CTGF)	PC-9	Concentration for reduction	10 μM (after 24h)	[3][4]
Cell Viability	EGFR-mutant NSCLC lines	Effect at various concentrations	Minimal impact (0.1-100 μM)	[3][4]
Anti- palmitoylation Activity	TEAD2 protein	Pre-incubation concentration	2 μΜ	[1][9]

#### Conclusion

**MYF-01-37** is a valuable chemical probe for studying the Hippo signaling pathway. Its covalent and specific targeting of the TEAD palmitate-binding pocket provides a powerful means to disrupt the YAP-TEAD interaction. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of inhibiting this critical oncogenic axis. Further optimization of **MYF-01-37**'s pharmacological properties may lead to the development of novel cancer therapeutics.[1]

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